2-hexan-3-yloxy-1,3-benzothiazole
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Overview
Description
2-hexan-3-yloxy-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexan-3-yloxy-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with hexan-3-one under acidic conditions to form the desired benzothiazole derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-hexan-3-yloxy-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzothiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens, nitrating agents, sulfonating agents, typically in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives
Scientific Research Applications
2-hexan-3-yloxy-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metalworking fluids .
Mechanism of Action
The mechanism of action of 2-hexan-3-yloxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-hexan-3-yloxy-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
- 2-aminobenzothiazole
- 2-mercaptobenzothiazole
- 2-phenylbenzothiazole
Uniqueness
What sets this compound apart is its unique hexan-3-yloxy substituent, which can impart distinct physicochemical properties and biological activities. This makes it a valuable compound for exploring new therapeutic and industrial applications .
Properties
IUPAC Name |
2-hexan-3-yloxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-3-7-10(4-2)15-13-14-11-8-5-6-9-12(11)16-13/h5-6,8-10H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWALQGKTJSYDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)OC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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